molecular formula C11H10N2O3 B2771533 N-(1,3-dioxoisoindol-5-yl)propanamide CAS No. 683232-73-7

N-(1,3-dioxoisoindol-5-yl)propanamide

カタログ番号 B2771533
CAS番号: 683232-73-7
分子量: 218.212
InChIキー: CLZBVEYDRTWLCB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,3-dioxoisoindol-5-yl)propanamide, also known as NDI-1, is a small molecule compound that has been found to have potential therapeutic applications in various diseases. It was first synthesized in 2008 by a group of researchers led by Dr. Bruce Hammock at the University of California, Davis. Since then, NDI-1 has been extensively studied for its mechanism of action and potential applications in treating various diseases.

作用機序

N-(1,3-dioxoisoindol-5-yl)propanamide works by inhibiting the activity of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs) into dihydroxyeicosatrienoic acids (DHETs). EETs are known to have anti-inflammatory, anti-apoptotic, and vasodilatory effects, while DHETs have pro-inflammatory and pro-apoptotic effects. By inhibiting sEH, this compound increases the levels of EETs and decreases the levels of DHETs, leading to beneficial effects in various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis, and improving vascular function and tissue damage. In animal models, this compound has been shown to improve cognitive function, reduce tumor growth, and improve cardiac function.

実験室実験の利点と制限

N-(1,3-dioxoisoindol-5-yl)propanamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and ability to cross the blood-brain barrier. However, this compound also has some limitations, including its low water solubility and potential off-target effects.

将来の方向性

There are several future directions for the research and development of N-(1,3-dioxoisoindol-5-yl)propanamide. One direction is to optimize the synthesis of this compound to improve its water solubility and bioavailability. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans to determine its safety and efficacy. Additionally, this compound could be tested in combination with other drugs to enhance its therapeutic effects in various diseases. Finally, further studies could be conducted to explore the potential applications of this compound in other diseases, such as diabetes and cardiovascular diseases.
Conclusion:
This compound is a promising small molecule compound that has potential therapeutic applications in various diseases. Its mechanism of action involves inhibiting the activity of sEH, leading to beneficial effects in neurodegenerative diseases, cancer, and inflammation. Although this compound has some limitations, its advantages make it a promising candidate for further research and development. Future studies could lead to the development of this compound as a novel therapeutic agent for various diseases.

合成法

N-(1,3-dioxoisoindol-5-yl)propanamide can be synthesized using a simple two-step process. The first step involves the reaction of isatin with ethyl acrylate to form an intermediate compound. The second step involves the reaction of the intermediate compound with ammonia to form this compound. The synthesis of this compound is relatively easy and can be scaled up for large-scale production.

科学的研究の応用

N-(1,3-dioxoisoindol-5-yl)propanamide has been found to have potential therapeutic applications in various diseases, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, this compound has been shown to protect neurons against oxidative stress and prevent neuronal death. In cancer, this compound has been found to inhibit tumor growth and induce apoptosis in cancer cells. In inflammation, this compound has been shown to reduce inflammation and improve tissue damage in animal models.

特性

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-9(14)12-6-3-4-7-8(5-6)11(16)13-10(7)15/h3-5H,2H2,1H3,(H,12,14)(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZBVEYDRTWLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。